REACTION_CXSMILES
|
[C:1]([NH:4][CH2:5][C:6]([OH:8])=O)(=[O:3])[CH3:2].Cl.N[CH2:11][C:12]([NH2:14])=[O:13].C([N:17](CC)CC)C.Cl>O.C(#N)C.O>[C:12]([NH:14][CH2:2][C:1]([NH:4][CH2:5][C:6]([NH2:17])=[O:8])=[O:3])(=[O:13])[CH3:11] |f:1.2,5.6|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCC(=O)O
|
Name
|
glycinamide hydrochloride
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC(=O)N
|
Name
|
|
Quantity
|
8.65 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
1-ethyl-3(3-dimethyl aminopropyl)carbodiimide
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
mixture
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O.C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added to the mixture
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 12 hours
|
Duration
|
12 h
|
Type
|
WAIT
|
Details
|
The mixture was left
|
Type
|
FILTRATION
|
Details
|
the insoluble materials were filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness in vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from a big fraction of acetonitrile
|
Type
|
CUSTOM
|
Details
|
to get
|
Type
|
CUSTOM
|
Details
|
purified from the salt by a strong cation exchange chromatography (120 plus)
|
Type
|
CUSTOM
|
Details
|
The water fractions were collected
|
Type
|
CUSTOM
|
Details
|
the water was removed by lyophilization
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NCC(=O)NCC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 26 mmol | |
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |